Uranyl sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Uranyl sulfate appears as an odorless yellow-green solid. Sinks in and mixes with water. A hydrate of formula (H2SO4)2.7H2O is also known.

Mécanisme D'action

Approximately 60% of uranium absorbed into the blood is transported in the form of a bicarbonate complex, and 40% is bound to plasma proteins. The uranyl-bicarbonate complex is filtered out of the blood by the renal glomerulus and is passed into the tubules. The pH of urine decreases in the tubules, resulting in dissociation of the complex and release of the reactive uranyl ion. Nephrotoxicity results primarily from damage to the tubular epithelium, which allows leakage of glucose, protein, aminoacids, and enzymes into the urine. In high doses (more than 6 mg uranium/kg), glomerular damage may also occur, causing decreased renal blood flow and a decreased glomerular filtration rate. The kidney responds to toxic levels of uranium within 24-48 hr after exposure. The changes become progressively more severe over approximately a 5 day period. The damaged tubular epithelium regenerates quickly as the uranium concentration is reduced. /Soluble uranium compounds/

Compared to other heavy metals, such as cadmium, lead, and mercury ... uranium's nephrotoxic effect is less intense. Although the nephrotoxicity of uranium is attributed primarily to its metallotoxicity (chemical toxicity), some authors have discussed that renal damage from exposure to high-LET alpha-emitting heavy metals, like uranium, is derived from combined chemical and radiotoxic effect. /Uranium NOS/

Applications De Recherche Scientifique

Nuclear Medicine and Radioisotope Production

Production of Molybdenum-99:

Uranyl sulfate solutions are utilized in the production of molybdenum-99, a vital radioisotope used in medical imaging. The SHINE Medical Technologies project employs this compound in a process where neutron-induced fission occurs to generate molybdenum-99 from low-enriched uranium. Research has demonstrated that controlling parameters such as temperature and dose rate can influence the formation of uranyl peroxide, which is critical for optimizing the production process .

Irradiation Studies:

Irradiation experiments involving this compound solutions have been conducted to understand the effects of high radiation doses on the compound. These studies focus on the decomposition processes and the dynamics of bubble formation during electron beam irradiation, which are essential for developing efficient extraction methods for radioisotope recovery .

Environmental Remediation

Uranium Sequestration:

this compound plays a significant role in environmental remediation efforts, particularly in the sequestration of uranium from contaminated groundwater. Studies have shown that uranyl ions can interact with various substrates, such as ferric oxyhydroxides, to enhance uranium sorption processes. This interaction is critical for developing permeable reactive barriers aimed at mitigating uranium contamination in aquifers .

Column Studies:

Laboratory column studies have been employed to simulate the transport and fate of this compound in subsurface environments. These studies help evaluate the effectiveness of different materials in capturing uranyl ions from contaminated water sources, thereby providing insights into practical applications for groundwater remediation .

Material Science and Crystal Engineering

Synthesis of this compound Minerals:

Research into the crystallographic properties of this compound has led to the synthesis of novel crystalline phases under hydrothermal conditions. These synthesized compounds exhibit unique structural characteristics that can be leveraged for various applications, including catalysis and materials design .

Polyrotaxanes Formation:

Recent studies have explored the formation of mixed-ligand uranyl polyrotaxanes incorporating sulfate ligands. This research highlights how adjusting pH conditions can lead to diverse structural outcomes, which may have implications for designing advanced materials with tailored properties .

Toxicological Studies

Toxicity Assessment:

The solubility and toxicity of this compound are critical factors in assessing its environmental impact. Studies indicate that higher solubility correlates with increased toxicity due to ionizing radiation effects on biological systems. Understanding these toxicological aspects is essential for evaluating safety protocols in environments where this compound is present .

Summary Table of Applications

Propriétés

Numéro CAS |

1314-64-3 |

|---|---|

Formule moléculaire |

UO2SO4 O6SU |

Poids moléculaire |

366.09 g/mol |

Nom IUPAC |

dioxouranium(2+);sulfate |

InChI |

InChI=1S/H2O4S.2O.U/c1-5(2,3)4;;;/h(H2,1,2,3,4);;;/q;;;+2/p-2 |

Clé InChI |

XEZIPWHQHLVFHG-UHFFFAOYSA-L |

SMILES |

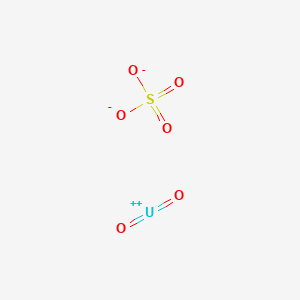

[O-]S(=O)(=O)[O-].O=[U+2]=O |

SMILES canonique |

[O-]S(=O)(=O)[O-].O=[U+2]=O |

Color/Form |

Yellow crystals |

Densité |

3.28 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

1314-64-3 |

Description physique |

Uranyl sulfate appears as an odorless yellow-green solid. Sinks in and mixes with water. A hydrate of formula (H2SO4)2.7H2O is also known. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.